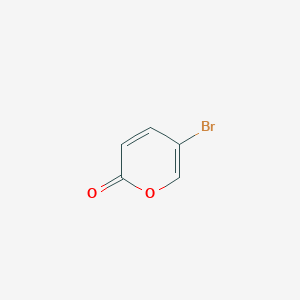

5-bromo-2H-pyran-2-one

説明

Structure

2D Structure

特性

IUPAC Name |

5-bromopyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrO2/c6-4-1-2-5(7)8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJVYSCRNVBXGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455353 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19978-33-7 | |

| Record name | 5-bromo-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 2h Pyran 2 One and Its Precursors

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom onto the 2H-pyran-2-one ring. This can be accomplished through electrophilic substitution or more complex addition-elimination pathways, with the regiochemical outcome being a critical aspect of the synthesis.

The direct reaction of 2H-pyran-2-one with an electrophilic bromine source is a common method for synthesizing brominated pyranones. The inherent electronic properties of the heterocyclic ring system dictate the position of substitution.

The bromination of unsubstituted 2H-pyran-2-one preferentially occurs at the C-5 position. This regioselectivity is attributed to the electron-rich nature of the C-5 carbon, which makes it susceptible to attack by an electrophile like the bromonium ion. While this is often described as a direct electrophilic substitution, studies suggest that the reaction may proceed through a more complex addition-elimination sequence rather than a simple substitution. researchgate.net In some synthetic procedures aimed at producing 3-bromo-2-pyrone, the 5-bromo isomer is formed as a significant by-product, underscoring the kinetic or thermodynamic favorability of substitution at the C-5 position under certain conditions. orgsyn.org

The conditions under which the bromination is performed have a significant impact on the yield and selectivity of the reaction. A typical procedure involves dissolving 2H-pyran-2-one in acetic acid and adding elemental bromine (Br₂) dropwise at a controlled temperature. The choice of a polar protic solvent like acetic acid is crucial as it enhances the electrophilicity of the bromine molecule. Temperature control is also vital; maintaining a temperature range of 0–25°C helps to prevent undesirable side reactions such as polybromination. The stoichiometry is generally kept at a 1:1 molar ratio of 2H-pyran-2-one to bromine to favor monosubstitution.

Table 1: Optimized Reaction Conditions for Direct Bromination of 2H-Pyran-2-one

| Parameter | Condition | Rationale |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | Provides the electrophilic bromonium ion for substitution. |

| Solvent | Acetic Acid | Polar protic solvent that enhances the electrophilicity of Br₂. |

| Temperature | 0–25°C | Prevents polybromination and other side reactions. |

| Stoichiometry | 1:1 (2H-Pyran-2-one:Br₂) | Favors the formation of the monosubstituted product. |

An alternative route to 5-bromo-2H-pyran-2-one involves the simultaneous decarboxylation and bromination of coumalic acid. This method utilizes N-bromosuccinimide (NBS) as the bromine source in the presence of lithium acetate (B1210297). While this one-pot procedure offers a different synthetic pathway, it has been reported to result in a low yield of approximately 15%. The reaction proceeds through the loss of carbon dioxide from the coumalic acid, followed by the introduction of a bromine atom from the NBS onto the resulting pyran-2-one intermediate.

The choice of brominating agent is a critical factor in the synthesis of this compound. Different agents offer varying levels of reactivity, selectivity, and handling safety.

N-Bromosuccinimide (NBS) is a versatile reagent used for various bromination reactions in organic chemistry. wikipedia.orgorganicchemistrytutor.commissouri.edu It can serve as a source for either radical bromine (Br•) or electrophilic bromine, depending on the reaction conditions. wikipedia.orgmissouri.edu In the context of synthesizing this compound, NBS is primarily used in the decarboxylation/bromination of coumalic acid.

Comparative Analysis of Bromination Agents

Electrophilic Bromine Complexes (e.g., Pyridine-HBr₃)

Electrophilic bromine complexes, such as pyridinium (B92312) tribromide (Pyridine-HBr₃), serve as effective and manageable brominating agents in organic synthesis. Pyridinium tribromide is a stable, crystalline solid that acts as a source of electrophilic bromine, offering an alternative to the direct use of volatile and corrosive liquid bromine. chegg.comresearchgate.net In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, which are the active brominating species. researchgate.net

This reagent is particularly useful for the bromination of electron-rich substrates. chemicalbook.com The solid nature of pyridinium tribromide simplifies handling and measurement, enhancing the safety and reproducibility of bromination procedures. chegg.com While its direct application in the synthesis of this compound is a logical extension of its known reactivity, detailed procedural examples in the literature often focus on analogous brominations of other heterocyclic systems. chemicalbook.com

Synthesis via Dihydro-pyranone Intermediates

A well-established and reliable route to this compound involves a multi-step sequence starting from a saturated lactone precursor. This pathway hinges on the initial bromination of a dihydro-pyranone ring, followed by an elimination reaction that introduces the necessary unsaturation to form the aromatic pyran-2-one system.

Bromination of 5,6-Dihydro-2H-pyran-2-one

The synthesis often commences with the bromination of 5,6-dihydro-2H-pyran-2-one. A common procedure involves treating this starting material with elemental bromine in a solvent like methylene (B1212753) chloride to yield 3-bromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org

To achieve the 5-bromo substitution pattern on the final aromatic ring, a second bromination is necessary. The intermediate, 3-bromo-5,6-dihydro-2H-pyran-2-one, can be subjected to radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. orgsyn.orgchemicalbook.com This reaction, typically conducted in a solvent such as carbon tetrachloride under reflux, introduces a second bromine atom, yielding crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one. orgsyn.org This dibrominated intermediate is the direct precursor for the subsequent aromatization step. orgsyn.orgchemicalbook.com

| Step | Starting Material | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | 5,6-Dihydro-2H-pyran-2-one | Br₂, Methylene Chloride | 3-Bromo-5,6-dihydro-2H-pyran-2-one | 89% |

| 2 | 3-Bromo-5,6-dihydro-2H-pyran-2-one | N-Bromosuccinimide (NBS), Benzoyl Peroxide | 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one | 94% (crude) |

Oxidative Aromatization Strategies

The final step in this sequence is the aromatization of the dibrominated intermediate to form the pyran-2-one ring. This is achieved through a dehydrobromination reaction, which is a type of elimination. Treating the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one with a base, such as triethylamine, in a solvent like methylene chloride facilitates the elimination of hydrogen bromide (HBr). orgsyn.org

This base-induced elimination results in the formation of a double bond, leading to the aromatic 2H-pyran-2-one ring system. This reaction typically yields a mixture of products, from which this compound can be isolated. Notably, 3-bromo-2H-pyran-2-one is often formed as a major product in this reaction, with this compound being a significant by-product that can be separated via chromatography. orgsyn.org The formation of the 5-bromo isomer is postulated to occur through a prototropic migration under basic conditions, followed by the elimination of HBr. orgsyn.org

Advanced Synthetic Protocols

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing the this compound scaffold, including transition-metal-catalyzed cyclizations and streamlined one-pot procedures.

Palladium-Catalyzed Cyclization Approaches

Palladium catalysis provides a powerful tool for the construction of heterocyclic rings. rsc.org The synthesis of substituted 2-pyrones can be achieved through palladium-catalyzed cyclization of alkynoic acids or their derivatives. nih.govdocumentsdelivered.com For instance, a common strategy involves an initial palladium-catalyzed coupling, such as a Sonogashira reaction, to create a (Z)-2-alken-4-ynoate intermediate, which then undergoes an electrophilic cyclization to form the pyran-2-one ring. nih.gov

Specifically for halogenated pyrones, strategies involving the direct coupling of a suitably substituted precursor are effective. The reaction of 3,5-dibromo-2-pyrone with various organostannanes or alkynes, catalyzed by Pd(0), demonstrates the utility of palladium in modifying the pyran-2-one core, yielding 3-substituted-5-bromo-2-pyrones. nih.govresearchgate.net This highlights the stability of the C5-Br bond under these coupling conditions and suggests that cyclization strategies could be designed to directly install it. A related copper-catalyzed cyclization of (Z)-alk-2-en-4-ynoate with CuBr₂ has been shown to produce 5-bromo-2-pyrone, indicating the viability of halocyclization approaches. researchgate.net

One-Pot Synthetic Strategies for Pyran-2-one Derivatives

One-pot syntheses are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure, avoiding the isolation of intermediates and reducing waste. Several one-pot methods for the synthesis of substituted pyran-2-one derivatives have been developed. semanticscholar.org These often involve the condensation of activated methylene compounds, such as 1,3-dicarbonyls, with other reagents. nih.gov

For example, a one-pot synthesis of 3-acylamino pyran-2-one derivatives has been developed by reacting compounds with a highly activated methylene or methyl group with an N-acylglycine in acetic anhydride. semanticscholar.org While this specific method may not directly yield the 5-bromo target, the principle of combining multiple bond-forming events in a single pot is a key strategy. Adapting such a procedure by using a brominated starting material or incorporating a brominating agent into the one-pot sequence could provide a direct route to this compound and its analogues.

Process Optimization for this compound Production

Process optimization is key to enhancing the efficiency, safety, and scalability of chemical syntheses. For the production of this compound, modern approaches such as continuous flow systems and catalytic bromination are being explored to overcome the limitations of traditional batch processes.

Continuous Flow Systems and Catalytic Bromination

Continuous flow chemistry offers significant advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. nih.govnih.gov In the context of bromination reactions, which are often highly exothermic and can involve hazardous reagents like molecular bromine, continuous flow systems provide a much safer and more controlled reaction environment. mdpi.com

While specific literature on the continuous flow synthesis of this compound is not abundant, the principles of continuous flow bromination of aromatic and heterocyclic compounds can be applied. A general setup would involve the continuous pumping of a solution of the precursor, such as 2H-pyran-2-one or a derivative, and a brominating agent into a heated or irradiated microreactor. The use of a catalyst can significantly improve the reaction's selectivity and efficiency. For brominations, Lewis acids or zeolites are often employed. springerprofessional.de The reaction mixture then flows out of the reactor for in-line purification or collection. This approach minimizes the volume of hazardous materials at any given time and allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. researchgate.net

Catalytic bromination, often integrated into continuous flow systems, aims to replace stoichiometric brominating agents with more efficient catalytic cycles. This can involve the in situ generation of the active brominating species, reducing waste and improving atom economy. For pyranone systems, electrophilic bromination is a common pathway. The catalyst, often a Lewis acid, polarizes the bromine molecule, making it a more potent electrophile to attack the electron-rich pyranone ring. The precise position of bromination (e.g., C3 vs. C5) can be influenced by the substrate, catalyst, and reaction conditions.

Comparative Yield and Time Efficiency in Laboratory vs. Industrial Scales

A direct comparison of laboratory and industrial scale production of this compound is challenging due to the limited public data on its large-scale manufacturing. However, general principles of chemical process scale-up allow for an informed discussion.

Laboratory Scale:

At the laboratory scale, the synthesis of this compound is often a byproduct of the synthesis of 3-bromo-2-pyrone, with yields around 14%. orgsyn.org Another laboratory method involves the bromo-decarboxylation of 2-pyrone-carboxylic acids, which can yield various brominated 2-pyrones. nih.gov These processes are typically performed in batch reactors (round-bottom flasks) with manual control of reaction parameters. The focus is often on proof-of-concept and obtaining sufficient material for research purposes rather than optimizing for throughput and cost. Purification is commonly achieved through column chromatography, which is effective but not easily scalable. orgsyn.org

Industrial Scale:

On an industrial scale, the priorities shift to cost-effectiveness, safety, throughput, and sustainability. Continuous flow processes are increasingly favored for the production of fine chemicals and pharmaceuticals due to their inherent safety and efficiency benefits. nih.gov While specific data for this compound is unavailable, the scale-up of similar heterocyclic syntheses often involves a transition from batch to continuous manufacturing.

This transition typically leads to:

Increased Yield: Tighter control over reaction parameters in continuous reactors minimizes byproduct formation and degradation, leading to higher yields.

Reduced Reaction Time: The efficient heat and mass transfer in microreactors or flow systems allows for faster reaction rates at potentially higher temperatures without compromising safety.

Improved Safety: The small reaction volumes in continuous systems significantly reduce the risks associated with handling hazardous materials and controlling exothermic reactions.

Higher Throughput: Once optimized, continuous processes can run for extended periods with minimal downtime, leading to a much higher production volume over time compared to the cyclical nature of batch processing.

| Parameter | Laboratory Scale | Industrial Scale (Inferred) |

|---|---|---|

| Typical Batch Size | Milligrams to grams | Kilograms to tons |

| Reaction Vessel | Round-bottom flask | Continuous stirred-tank reactor (CSTR) or Plug flow reactor (PFR) |

| Process Control | Manual | Automated (PLC/DCS) |

| Typical Yield | Often lower due to side reactions and handling losses (e.g., ~14% as a byproduct) orgsyn.org | Potentially higher due to optimized conditions and reduced losses |

| Reaction Time | Hours to days | Minutes to hours |

| Purification Method | Column chromatography | Distillation, crystallization, continuous chromatography |

| Safety | Higher risk due to larger volumes of hazardous materials | Lower risk due to smaller reaction volumes and better containment |

| Cost per Gram | High | Lower due to economies of scale and process efficiency |

Purification Methodologies for this compound

The purity of this compound is critical for its subsequent use in synthesis. The choice of purification method depends on the scale of production and the nature of the impurities.

Distillation Techniques

Chromatographic Separation Methods

Chromatographic methods are highly effective for separating compounds with similar physical properties, such as isomers.

Column Chromatography: On a laboratory scale, column chromatography using silica (B1680970) gel is a common and effective method for purifying this compound. A typical procedure involves dissolving the crude product in a minimal amount of a suitable solvent, such as methylene chloride, and applying it to a silica gel column packed in a non-polar solvent like hexane. Elution with a gradient of a more polar solvent, such as ethyl acetate in hexane, allows for the separation of the desired product from its isomers and other impurities. For instance, 5-bromo-2-pyrone can be separated from 3-bromo-2-pyrone using a gradient of 10% to 20% ethyl acetate in hexane. orgsyn.org

High-Performance Liquid Chromatography (HPLC): For analytical purposes and small-scale preparative separations, HPLC offers higher resolution and efficiency than traditional column chromatography. A reverse-phase HPLC method could be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, potentially with an acid modifier like formic or phosphoric acid to improve peak shape.

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Application |

|---|---|---|---|

| Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexane (e.g., 10-20%) orgsyn.org | Laboratory-scale purification |

| Thin-Layer Chromatography (TLC) | Silica Gel | Diethyl ether orgsyn.org | Reaction monitoring and preliminary separation analysis |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water with Formic or Phosphoric Acid | Analytical purity determination and small-scale preparative separation |

Chemical Reactivity and Transformation Pathways of 5 Bromo 2h Pyran 2 One

Electrophilicity and Nucleophilic Susceptibility

The chemical behavior of 5-bromo-2H-pyran-2-one is largely dictated by the electronic properties of its heterocyclic ring system, which is significantly influenced by the substituent at the C-5 position.

The presence of a bromine atom at the C-5 position of the 2H-pyran-2-one ring plays a crucial role in modulating the molecule's electronic distribution and, consequently, its reactivity. Bromine is an electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I effect). This effect pulls electron density away from the pyranone ring, leading to a general decrease in electron density across the heterocyclic system.

This electron-withdrawing nature of the bromine atom significantly enhances the electrophilicity of the 2H-pyran-2-one core. The ring becomes more electron-deficient and, therefore, more susceptible to attack by nucleophiles. The position of the bromine atom is critical; its placement at C-5, in conjugation with the carbonyl group at C-2, creates specific electrophilic sites within the molecule. This heightened electrophilicity is a key factor that enables the compound to form covalent bonds with various nucleophiles, underpinning its utility in organic synthesis. The electron-withdrawing effects are synergistic in di-substituted pyrones; for instance, 3,5-dibromo-2H-pyran-2-one shows enhanced reactivity in certain reactions compared to its mono-bromo counterparts.

Given its enhanced electrophilicity, this compound readily undergoes reactions with nucleophiles. The mechanism of these reactions typically involves a nucleophilic substitution pathway where the bromine atom acts as a leaving group. The pyranone ring has multiple potential sites for nucleophilic attack, primarily the carbon atoms of the C=C double bonds which are activated by the electron-withdrawing carbonyl group and the bromine atom.

The reaction often proceeds via a nucleophilic aromatic substitution (SNAr) type mechanism. In this process, the nucleophile adds to the electron-deficient ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex. Subsequently, the bromide ion is eliminated, restoring the ring's aromaticity and resulting in the substituted product. In some cases, particularly with strong nucleophiles, the reaction may occur via a concerted mechanism, where the addition of the incoming nucleophile and the departure of the bromide ion happen simultaneously. acs.org The regioselectivity of the attack depends on the specific nucleophile and reaction conditions used.

Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon bonds at the C-5 position. These reactions provide a powerful tool for the synthesis of more complex and functionally diverse 2-pyrone derivatives.

The Stille coupling reaction is a versatile and widely used method for creating C-C bonds by reacting an organotin compound (organostannane) with an organic halide or triflate in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org this compound serves as the halide partner in this reaction, enabling the introduction of various organic groups, particularly aryl substituents, onto the pyranone ring. The general catalytic cycle for the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the organostannane to the palladium complex, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. wikipedia.org

A key strategy for utilizing this compound in Stille couplings involves its initial conversion into an organostannane intermediate, 5-(trimethylstannyl)-2H-pyran-2-one. nih.gov This transformation effectively reverses the polarity of the C-5 position, turning it into a nucleophilic center for subsequent coupling reactions.

The synthesis of this intermediate is typically achieved by reacting this compound with an organotin reagent, such as hexamethylditin ((CH₃)₃Sn-Sn(CH₃)₃), in the presence of a palladium(0) catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. nih.gov This reaction proceeds in good yield, with one study reporting a 70% yield for the conversion. The resulting 5-(trimethylstannyl)-2H-pyran-2-one is a stable compound that can be isolated and used as a versatile building block for further synthetic transformations. nih.gov

Once the 5-(trimethylstannyl)-2H-pyran-2-one intermediate is formed, it can undergo Pd(0)-catalyzed Stille coupling with a wide range of aryl halides or triflates to produce 5-aryl-substituted 2-pyrones. nih.gov This method provides a convergent and efficient route to these important compounds. The reaction conditions typically involve a palladium catalyst, often with additives like copper(I) iodide (CuI) to accelerate the reaction rate. amazonaws.comharvard.edu

The versatility of the Stille coupling allows for the introduction of various substituted aryl groups, enabling the synthesis of a library of 5-aryl-2H-pyran-2-ones. The table below summarizes representative examples of Stille coupling reactions involving pyrone systems, illustrating the scope and efficiency of this methodology.

| Reactant 1 (Organostannane) | Reactant 2 (Halide) | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tributylphenyltin | 3,5-Dibromo-2-pyrone | Pd(PPh₃)₄, CuI, Toluene, 100°C | 5-Bromo-3-phenyl-pyran-2-one | 94 | amazonaws.com |

| Tributyl(1-ethoxyvinyl)tin | 3,5-Dibromo-2-pyrone | Pd(PPh₃)₄, CuI, Toluene, 100°C | 5-Bromo-3-(1-ethoxy-vinyl)-pyran-2-one | 91 | amazonaws.com |

| Tributyl(4-cyanophenyl)tin | 3,5-Dibromo-2-pyrone | Pd(PPh₃)₄, CuI, Toluene, 100°C | 4-(5-Bromo-2-oxo-2H-pyran-3-yl)-benzonitrile | 85 | amazonaws.com |

| 5-(Trimethylstannyl)-2H-pyran-2-one | Aryl/Enol Triflates | Pd(0) catalyst | 5-Substituted-2H-pyran-2-ones | N/A | nih.gov |

Cycloaddition Reactions

Diels-Alder Reactions

This compound is a versatile building block in organic synthesis, particularly valued for its participation in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. researchgate.net This reactivity allows for the construction of complex bicyclic lactones, which are precursors to a variety of carbocyclic and heterocyclic systems. The reaction involves the pyranone acting as a diene, reacting with a dienophile to form a new six-membered ring. masterorganicchemistry.com

The presence of the bromine atom on the pyranone ring significantly influences its reactivity and selectivity in these cycloadditions. It allows the reaction to proceed under thermal conditions with both electron-rich and electron-poor dienophiles. researchgate.net

A key feature of brominated 2-pyrones, including this compound, is their ability to act as "ambiphilic" or "ambident" dienes in Diels-Alder reactions. nih.gov This dual reactivity means they can react efficiently with both electron-poor dienophiles (in a normal-electron-demand Diels-Alder) and electron-rich dienophiles (in an inverse-electron-demand Diels-Alder).

This ambiphilic nature arises from the electronic properties of the bromine substituent. The bromine atom can either withdraw electron density through its inductive effect or donate electron density through resonance, thereby modulating the energy levels of the diene's frontier molecular orbitals (HOMO and LUMO). This allows for favorable orbital overlap with a wider range of dienophiles compared to unsubstituted 2-pyrone. nih.gov

The degree and position of bromination on the 2-pyrone ring have a pronounced effect on its reactivity in Diels-Alder cycloadditions. Experimental and computational studies have established a clear reactivity trend among brominated pyranones. nih.gov

Reactivity Order in Diels-Alder Reactions: 3,5-dibromo-2-pyrone > 5-bromo-2-pyran-2-one > 3-bromo-2-pyrone nih.gov

3,5-Dibromo-2H-pyran-2-one exhibits significantly enhanced Diels-Alder reactivity compared to its mono-bromo counterparts. nih.gov This heightened reactivity is attributed to the synergistic electron-withdrawing effects of the two bromine atoms, which lower the activation energy for the cycloaddition. This makes the di-brominated analog particularly effective for synthesizing complex cycloadducts, often with higher yields and better stereoselectivity. nih.gov

| Compound | Relative Reactivity in Diels-Alder Reactions | Key Features |

|---|---|---|

| 3,5-Dibromo-2H-pyran-2-one | Highest | Enhanced reactivity due to synergistic electron-withdrawing effects of two bromine atoms. nih.gov |

| This compound | Intermediate | Acts as an effective ambiphilic diene. nih.gov |

| 3-Bromo-2H-pyran-2-one | Lowest | Less reactive than the 5-bromo and 3,5-dibromo analogs. nih.gov |

Ring-Opening and Rearrangement Reactions

The 2H-pyran-2-one ring system, while possessing some aromatic character, is susceptible to nucleophilic attack at the electrophilic C-2, C-4, and C-6 positions. clockss.org These reactions often lead to the opening of the lactone ring, followed by rearrangements to form new heterocyclic or carbocyclic structures. The pyran-2-one ring is often difficult to regenerate once opened. clockss.org

In the case of this compound, the presence of the electron-withdrawing bromine atom at the 5-position further activates the ring towards nucleophilic attack. Reactions with various nucleophiles, such as amines (e.g., hydrazine) or strong bases, can initiate a cascade of transformations. clockss.org For example, the reaction of non-fused 2H-pyran-2-ones with hydrazine (B178648) hydrate (B1144303) can lead to the isolation of open-ring intermediates. clockss.org Depending on the reaction conditions and the structure of the pyranone, these intermediates can subsequently cyclize to form different ring systems, such as pyridazines or other nitrogen-containing heterocycles. Base-mediated conditions can also promote ring-contraction reactions in certain pyran systems, leading to the formation of furan (B31954) derivatives. hud.ac.uk

Nucleophile-Induced Ring Transformations

The reaction of 2H-pyran-2-one derivatives with nucleophiles is a powerful method for the synthesis of a wide array of cyclic compounds. clockss.org These transformations typically involve an initial nucleophilic attack on the pyrone ring, leading to a ring-opened intermediate that subsequently cyclizes to form a new ring system. researchgate.net

The versatility of the 2H-pyran-2-one scaffold allows for its conversion into numerous heterocyclic systems through reactions with various nucleophiles. researchgate.net

Pyrazole Synthesis: Reactions of 2H-pyran-2-one derivatives with hydrazine and its derivatives are commonly employed for the synthesis of pyrazoles and pyrazolones. researchgate.netbeilstein-journals.org For instance, the interaction of 2H-furo[3,2-b]pyran-2-ones with hydrazines leads to recyclization and the formation of substituted pyrazol-3-ones. beilstein-journals.org While specific examples starting directly from this compound are not detailed in the provided sources, the general reactivity pattern of pyran-2-ones suggests its viability as a precursor for bromo-substituted pyrazoles. The reaction mechanism typically involves nucleophilic attack by the hydrazine, leading to the opening of the pyran ring, followed by intramolecular cyclization and dehydration. researchgate.net

Pyridine Synthesis: The transformation of 2H-pyran-2-ones into pyridines can be achieved by reaction with ammonia (B1221849) or primary amines. This process involves the exchange of the ring oxygen atom for a nitrogen atom. The reaction of 5-formyl-3,4-dihydro-2H-pyrans with N-substituted pyrazole-5-amines, for example, leads to the formation of pyrazolo[3,4-b]pyridines. chim.it

Benzothiazepine (B8601423) Synthesis: The synthesis of benzothiazepines can be achieved through various routes, often involving the reaction of a thiol-containing nucleophile with a suitable electrophile. nih.gov For example, the reaction between 2-aminobenzenethiol and α,β-unsaturated ketones can yield 1,5-benzothiazepine (B1259763) derivatives. nih.gov The reaction of this compound with a nucleophile like o-aminothiophenol could potentially lead to the formation of a benzothiazepine ring system through a nucleophile-induced ring opening and subsequent intramolecular cyclization. researchgate.netbeilstein-journals.org

The following table summarizes the transformation of pyran-2-one derivatives into various heterocyclic systems.

| Starting Material Class | Nucleophile | Resulting Heterocycle | Reference |

| 2H-Pyran-2-ones | Hydrazines | Pyrazoles/Pyrazolones | researchgate.netbeilstein-journals.org |

| 2H-Pyran-2-ones | Ammonia/Amines | Pyridines | researchgate.netchim.it |

| 2H-Pyran-2-ones | o-Aminothiophenol | Benzothiazepines | researchgate.netnih.gov |

In addition to forming heterocycles, nucleophile-induced ring transformations of 2H-pyran-2-ones can also be utilized to synthesize carbocyclic structures. clockss.org These reactions represent a fascinating area of heterocyclic chemistry, allowing for the conversion of the pyran-2-one ring into various carbocycles through simple procedures. clockss.org

Mechanistic Aspects of Pyrone Nucleus Opening

The opening of the pyrone nucleus is a key step in the transformation of 2H-pyran-2-ones. This process is initiated by the nucleophilic attack at one of the electrophilic centers of the pyran-2-one ring, namely the C-2, C-4, or C-6 positions. clockss.org The presence of the bromine atom at the C-5 position enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.

The mechanism of ring-opening can be influenced by the structure of the pyran-2-one, the nature of the nucleophile, and the reaction conditions. iastate.edu For instance, in aqueous media, the nucleophilic addition of water to the C-2 lactone carbonyl can lead to ring-opening and subsequent decarboxylation. iastate.edu The general mechanism for nucleophile-induced ring transformation involves the following steps:

Nucleophilic Attack: The nucleophile attacks an electrophilic carbon atom of the pyrone ring.

Ring Opening: This attack leads to the cleavage of a C-O bond in the lactone ring, resulting in a linear, open-chain intermediate.

Intramolecular Cyclization: The intermediate, which now contains both nucleophilic and electrophilic centers, undergoes an intramolecular reaction to form a new ring.

Rearrangement/Elimination: The newly formed ring may undergo further rearrangement or elimination of a small molecule (like water or ammonia) to yield the final stable heterocyclic or carbocyclic product. researchgate.net

Substitution Chemistry of the Bromine Moiety

The bromine atom at the 5-position of the 2H-pyran-2-one ring is a versatile functional group that can undergo a variety of substitution reactions. This allows for the further functionalization of the pyrone scaffold. The bromine atom can be substituted with other nucleophiles, such as amines or alkynes, to introduce new substituents at the C-5 position.

Furthermore, the bromine atom facilitates participation in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon bonds. For example, 3-aryl-5-bromo-2-pyrone derivatives can be synthesized via Stille coupling reactions. researchgate.net Similarly, 3,5-dibromo-2-pyrone can undergo regioselective Pd(0)-catalyzed coupling with various alkynes to yield 3-alkynyl-5-bromo-2-pyrones. researchgate.net The ability to selectively react at the bromine position provides a strategic advantage in the synthesis of complex molecules.

The following table provides examples of substitution reactions involving the bromine moiety of brominated 2-pyrones.

| Bromo-Pyrone Derivative | Reaction Type | Reagent | Product | Reference |

| This compound | Substitution | Amines, Alkynes | 5-substituted-2H-pyran-2-ones | |

| 3-Aryl-5-bromo-2-pyrone | Stille Coupling | Organostannanes | 3,5-disubstituted-2-pyrones | researchgate.net |

| 3,5-Dibromo-2-pyrone | Sonogashira Coupling | Alkynes | 3-Alkynyl-5-bromo-2-pyrones | researchgate.net |

Spectroscopic and Computational Elucidation of 5 Bromo 2h Pyran 2 One Properties

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the identity and purity of 5-bromo-2H-pyran-2-one. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide precise information about the molecular framework and the chemical bonds within it.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR spectra provide distinct signals that correspond to each unique proton and carbon atom in the molecule, confirming its structure.

¹H NMR: The proton NMR spectrum reveals three distinct signals in the olefinic region, corresponding to the three vinyl protons on the pyranone ring. The chemical shifts (δ) are typically recorded in deuterated chloroform (B151607) (CDCl₃). The proton at the 6-position (H-6), adjacent to the ring oxygen, appears as a doublet of doublets around δ 7.63 ppm. The H-4 proton is observed as a doublet of doublets near δ 7.32 ppm, and the H-3 proton is found further upfield as a doublet of doublets around δ 6.28 ppm. The coupling patterns between these protons provide definitive evidence of their relative positions on the ring.

¹³C NMR: The carbon NMR spectrum shows five signals corresponding to the five carbon atoms of the pyranone ring. The carbonyl carbon (C-2) of the lactone is the most deshielded, appearing at approximately δ 171.0 ppm. The olefinic carbons appear at δ 146.7 ppm (C-4), δ 133.8 ppm (C-6), and δ 120.9 ppm (C-3). The carbon atom bearing the bromine substituent (C-5) is significantly shielded and appears at around δ 100.6 ppm.

| Nucleus | Position | Chemical Shift (δ, ppm) | Signal Multiplicity |

|---|---|---|---|

| ¹H | H-6 | 7.63 | dd |

| ¹H | H-4 | 7.32 | dd |

| ¹H | H-3 | 6.28 | dd |

| ¹³C | C-2 | 171.0 | - |

| ¹³C | C-4 | 146.7 | - |

| ¹³C | C-6 | 133.8 | - |

| ¹³C | C-3 | 120.9 | - |

| ¹³C | C-5 | 100.6 | - |

FTIR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum exhibits several characteristic absorption bands that confirm the molecule's key structural features.

The most prominent peak in the FTIR spectrum is the strong absorption from the carbonyl (C=O) group of the α,β-unsaturated lactone, which typically appears in the range of 1715–1750 cm⁻¹. Stretching vibrations of the carbon-carbon double bonds (C=C) within the pyranone ring are observed in the 1640–1580 cm⁻¹ region. The C-O stretching vibration of the ester group is expected to produce a strong band between 1320 cm⁻¹ and 1000 cm⁻¹. Additionally, the stretching vibrations for the vinylic C-H bonds appear above 3000 cm⁻¹. The presence of the carbon-bromine (C-Br) bond would be indicated by a characteristic absorption in the lower frequency "fingerprint" region, typically between 690 and 515 cm⁻¹ libretexts.org.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| =C-H | Stretch | 3100–3000 | Medium |

| C=O (lactone) | Stretch | 1750–1715 | Strong |

| C=C | Stretch | 1640–1580 | Medium |

| C-O (ester) | Stretch | 1320–1000 | Strong |

| C-Br | Stretch | 690–515 | Medium-Strong |

Advanced Computational Chemistry Approaches

Computational chemistry provides deep insights into the molecular properties of this compound that are not directly accessible through experimental methods alone. These techniques allow for the detailed analysis of electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and predict the reactivity of molecules like this compound. researchgate.netdigitellinc.com By solving approximations of the Schrödinger equation, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly employed for pyranone systems to achieve a balance between accuracy and computational cost. acs.org These calculations yield critical data on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the bromine atom and the carbonyl group is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations can model its behavior in different environments, such as in a solvent or interacting with other molecules. researchgate.netacs.org These simulations provide valuable information on conformational changes and the stability of intermolecular interactions. acs.org

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their dynamic behavior. researchgate.net This approach can be used to understand how this compound interacts with water molecules, predicting its solubility and hydration properties. researchgate.net Furthermore, MD simulations are instrumental in studying the stability of complexes formed between the pyranone derivative and other chemical species, which is crucial for understanding its role in multi-step organic reactions.

The Molecular Electrostatic Potential (MEP) is a valuable property derived from DFT calculations that is mapped onto the electron density surface of a molecule. researchgate.net The MEP visualizes the charge distribution and is used to predict and understand a molecule's reactive behavior. researchgate.net It helps identify regions that are rich or deficient in electrons.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl group, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected near the hydrogen atoms. Of particular interest is the area along the C-Br bond axis, where a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) can form on the bromine atom. This positive region makes the bromine atom a potential site for halogen bonding, an important non-covalent interaction.

Assessment of Average Local Ionization Energies (ALIE)

The Average Local Ionization Energy (ALIE) serves as a significant descriptor of molecular reactivity, providing insight into the regions of a molecule most susceptible to electrophilic attack. This method is based on the principle that areas with lower ionization energy are more readily able to donate electrons. Computational studies on analogues of 2H-pyran-2-one have utilized Density Functional Theory (DFT) calculations, often with the B3LYP functional and a 6-31G(d,p) basis set, to determine ALIE values across the molecular surface. mdpi.com

For the 2H-pyran-2-one scaffold, these computational analyses have identified specific molecular sites that are particularly sensitive to electrophilic attacks. mdpi.com While specific ALIE calculations for this compound are not detailed in the available literature, the general findings for related structures indicate that heteroatoms and aromatic rings are often the sites with the lowest ALIE values. mdpi.com

In the case of this compound, the bromine atom at the C-5 position, being an electron-withdrawing group, would be expected to influence the electron distribution across the pyranone ring. This substitution likely modulates the ALIE values of the ring system. DFT studies on the related compound, 3,5-dibromo-2H-pyran-2-one, have shown that the electron-withdrawing effects of bromine substituents lower the activation free energies for certain reactions, which is consistent with an alteration of the molecule's electronic landscape. The bromine atom itself introduces lone pairs of electrons, which could also represent areas of localized ionization energy minima. A theoretical assessment would be necessary to precisely map the ALIE surface and quantify the impact of the C-5 bromine substitution on the electrophilic reactivity of the molecule.

Table 1: Representative ALIE Data for a Series of 2H-Pyran-2-one Analogues This table presents data for related 2H-pyran-2-one analogues to illustrate typical calculated values, as specific data for this compound is not available in the cited literature.

| Compound Analogue | Lowest ALIE Value (kcal/mol) | Location of Lowest ALIE |

| RS-1 | ~192 | Benzene Ring |

| RS-2 | ~192 | Benzene Ring |

| RS-3 | ~185 | Benzene Ring |

| RS-4 | 184.26 | Benzene Ring |

| RS-5 | ~185 | Benzene Ring |

| RS-6 | ~185 | Benzene Ring |

Source: Adapted from a computational study on 2H-pyran-2-one analogues. mdpi.com

Theoretical Investigation of Hydrogen Bonding Interactions

Theoretical investigations into the hydrogen bonding capabilities of molecules are crucial for understanding their interactions in biological systems and with solvents like water. mdpi.com Such studies are often performed using molecular dynamics (MD) simulations and calculations of interaction energies. mdpi.com

For the class of 2H-pyran-2-one derivatives, computational analyses have been performed to understand their interactions with water molecules. These studies calculate the interaction energies and count the number of hydrogen bonds formed over the course of a simulation. mdpi.com The results for a series of analogues show a range of interaction energies with water, from approximately 63 kcal/mol to nearly 77 kcal/mol. semanticscholar.org Most of these analogues were found to form, on average, around three hydrogen bonds with surrounding water molecules. semanticscholar.org

Table 2: Calculated Interaction Energies with Water for 2H-Pyran-2-one Analogues This table illustrates the range of interaction energies observed for related compounds, as specific data for this compound is not available in the cited literature.

| Compound Analogue | Average Interaction Energy with Water (kcal/mol) | Average Number of Hydrogen Bonds with Water |

| RS-1 | ~63 | ~3 |

| RS-2 | ~63 | ~3 |

| RS-3 | >70 | ~3 |

| RS-4 | ~77 | >4 |

| RS-5 | ~70 | ~3 |

| RS-6 | ~63 | ~3 |

Source: Data derived from a computational study on 2H-pyran-2-one analogues. semanticscholar.org

Stability Prediction Towards Autoxidation via Bond Dissociation Energies

The prediction of a compound's stability against autoxidation is a critical aspect of pharmaceutical development, as this process can lead to the formation of potentially genotoxic impurities. mdpi.com A key computational tool for this prediction is the calculation of Bond Dissociation Energies for hydrogen abstraction (H-BDE). mdpi.com Molecular sites with H-BDE values within the range of 70 kcal/mol to 85 kcal/mol are considered potentially susceptible to autoxidation. semanticscholar.org

Computational studies on various 2H-pyran-2-one analogues have utilized DFT calculations (e.g., at the B3LYP/6-311G(d,p) level of theory) to identify the most likely sites for hydrogen abstraction by calculating H-BDE values. mdpi.com In a study of six such analogues, five were found to have H-BDE values higher than the 85 kcal/mol threshold, indicating good stability towards autoxidation. mdpi.com However, one derivative possessed an H-BDE value of approximately 83 kcal/mol, falling within the susceptible range. semanticscholar.org

Table 3: Susceptibility to Autoxidation Based on H-BDE Values

| H-BDE Value Range | Predicted Stability | Rationale |

| 70-85 kcal/mol | Potentially susceptible | The C-H bond is weak enough to be susceptible to hydrogen abstraction, initiating autoxidation. semanticscholar.org |

| >85 kcal/mol | Likely stable | The C-H bond is strong, making hydrogen abstraction and subsequent autoxidation less probable. mdpi.com |

Pharmacological and Biological Research Applications of 5 Bromo 2h Pyran 2 One

Anticancer Activities

Glioma cells possessing stem cell characteristics, known as glioma stem-like cells (GSCs), are implicated in the formation, maintenance, and progression of tumors. These cells are often responsible for the failure of conventional chemotherapy and radiotherapy, as they can survive treatment and repopulate the tumor. Compounds that specifically target GSCs are therefore of great interest for overcoming resistance to anticancer therapies. Research has demonstrated that the 2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, exhibits potent anticancer effects by targeting these resilient cells.

Efficacy Against Glioma Stem-Like Cells (GSCs)

Studies have shown that 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one can suppress the GSC population in both established glioma cell lines and patient-derived glioma cells. This targeted action addresses a key factor in tumor recurrence and treatment resistance.

A key indicator of stemness in glioma cells is the presence of the surface marker CD133. Research indicates that treatment with 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one effectively suppresses the population of CD133(+) cells within the glioma cell culture. This reduction in a critical stemness marker highlights the compound's ability to diminish the stem-like characteristics of these cancer cells.

Table 1: Effect of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one on GSC Stemness Markers

| Marker | Effect of Treatment | Source |

|---|

The maintenance of stem cell properties is controlled by a network of transcription factors. The compound 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one has been shown to suppress the expression of several crucial stemness-regulating transcription factors in sphere-cultured glioma cells. Specifically, the expression levels of Sox2, Notch2, and β-catenin were downregulated following treatment. Sox2 is particularly important for the self-renewal and multipotency of cancer stem cells.

Table 2: Impact of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one on Transcription Factors

| Transcription Factor | Function in GSCs | Effect of Treatment | Source |

|---|---|---|---|

| Sox2 | Regulates self-renewal and multipotency | Downregulated | |

| Notch2 | Regulates stemness | Downregulated |

Two fundamental characteristics of cancer stem cells are their capacity for self-renewal and their ability to initiate tumor growth (tumorigenicity). Treatment with 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one effectively inhibits the sphere-forming ability of GSCs, a standard laboratory measure of their self-renewal potential. Furthermore, the compound significantly suppresses both self-renewal and tumorigenicity. In experimental models, treatment dramatically inhibited the ability of single cells to form clones and suppressed tumor formation in vivo.

Table 3: Inhibitory Effects of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one on GSC Functional Properties

| Property | Experimental Observation | Effect of Treatment | Source |

|---|---|---|---|

| Sphere Formation | Formation of neurospheres in culture | Inhibited | |

| Self-Renewal | Clone-forming ability at the single-cell level | Dramatically Inhibited |

Apoptosis Induction Mechanisms

In addition to suppressing stemness, 2-pyrone derivatives can induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

Research has shown that 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one induces apoptosis in cancer cells through the activation of the mitochondrial-dependent (intrinsic) signaling pathway. This pathway is regulated by the balance of pro-apoptotic and anti-apoptotic proteins in the BCL-2 family. Treatment with the compound promotes the conformational activation of Bax, a pro-apoptotic protein. This activation leads to changes in the mitochondrial outer membrane, resulting in mitochondrial-mediated apoptotic cell death. The process involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioner proteins of apoptosis.

Table 4: Key Events in Mitochondrial Pathway Activation

| Step | Description | Role of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one | Source |

|---|---|---|---|

| 1 | Pro-apoptotic Protein Activation | Promotes conformational activation of Bax | |

| 2 | Mitochondrial Membrane Alteration | Induces changes in mitochondrial membrane potential |

Caspase Cascade Activation

Research into the apoptotic mechanisms of the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) in human bladder cancer cells (T24) has shown that the compound enhances the activation of caspases, which are crucial effector enzymes in the apoptotic pathway. nih.gov The activation of these proteases is a key step leading to the systematic dismantling of the cell. nih.govnih.gov Specifically, the activation of initiator caspases can trigger a cascade that activates executioner caspases, such as caspase-3, leading to the cleavage of critical cellular substrates and the morphological changes characteristic of apoptosis. plos.org

Modulation of Bcl-2 Family Proteins (Bax/Bcl-2 Ratio)

The Bcl-2 family of proteins are critical regulators of the mitochondrial pathway of apoptosis. Studies on the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) have demonstrated its ability to modulate the balance between pro-apoptotic and anti-apoptotic members of this family. In T24 human bladder cancer cells, treatment with BHP led to an increased expression of the pro-apoptotic protein Bax while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway, as it promotes the permeabilization of the mitochondrial outer membrane. nih.govnih.gov

Furthermore, in human cervical cancer cells, BHP was found to promote the conformational activation of Bax, which is a critical step for its function in inducing apoptosis. nih.govelsevierpure.com This activation was linked to the generation of reactive oxygen species (ROS). nih.gov

Cell Cycle Modulation

The derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) has been shown to induce cell cycle arrest at the G0/G1 phase in T24 human bladder carcinoma cells. nih.gov This arrest prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. Cell cycle arrest at the G1 checkpoint is a common mechanism for anticancer agents to inhibit tumor growth. plos.orgresearchgate.net

Current literature does not provide specific evidence of 5-bromo-2H-pyran-2-one or its studied derivatives causing G2 phase arrest. This phase of the cell cycle is another critical checkpoint, and arrest at this stage is a known mechanism of action for various other anticancer compounds. oncotarget.commdpi.com

The cell cycle is regulated by complexes of cyclins and cyclin-dependent kinases (CDKs). The activity of these complexes can be inhibited by CDK inhibitors like p21 and p27. Research on the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) in bladder cancer cells revealed a reduction in the expression levels of cyclin E. nih.gov While the study noted an increase in the expression of the CDK inhibitor p21, specific data regarding the impact on p27 is not available. nih.gov

Molecular Signaling Pathway Interventions

The anticancer effects of the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) have been linked to its intervention in several key molecular signaling pathways.

Mitochondrial and JNK Signaling: In T24 bladder cancer cells, BHP-induced apoptosis is mediated through the mitochondrial pathway and the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govnih.gov

Reactive Oxygen Species (ROS) Generation: In studies involving human cervical cancer cells, BHP was found to enhance sensitivity to radiation through the overproduction of intracellular reactive oxygen species (ROS). nih.gov ROS can act as signaling molecules that trigger apoptotic pathways. mdpi.com

PI3K/Akt and Ras/Raf/ERK Signaling: In glioma stem-like cells, BHP was observed to markedly inhibit both the phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf-1/extracellular signal-regulated kinase (ERK) signaling pathways. nih.gov These pathways are crucial for cell survival, proliferation, and the maintenance of stemness in cancer cells.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation (p-ERK, p38 MAPK)

Research into the antileukemic effects of 2-pyrone derivatives has shed light on their interaction with the Mitogen-Activated Protein Kinase (MAPK) pathway. A notable derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, has been shown to exert its antileukemic activity in human acute myeloid leukemia (AML) cells through the activation of this pathway. Specifically, treatment with this compound led to the activation of phosphorylated Extracellular Signal-Regulated Kinase (p-ERK) and p38 MAPK, key components of the MAPK signaling cascade that plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.

Phosphoinositide 3-Kinase/Akt Signaling Inhibition

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival and proliferation that has been found to be influenced by this compound derivatives. In studies involving the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, it was observed that the compound influenced the PI3 kinase pathway in AML cells. This influence was characterized by the down-regulation of phosphorylated Akt (p-Akt) at the serine 473 position, indicating an inhibitory effect on this pro-survival signaling pathway. Furthermore, research on this derivative in glioma stem-like cells also demonstrated a marked inhibition of the PI3K/Akt signaling pathway. nih.gov

Ras/Raf-1/Extracellular Signal-Regulated Kinase (ERK) Signaling Inhibition

The Ras/Raf-1/ERK signaling pathway, a key component of the larger MAPK pathway, is also a target of this compound derivatives. In the same study that demonstrated the activation of p-ERK and p38 MAPK, treatment of AML cells with 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one resulted in the down-regulation of phosphorylated Raf (p-Raf). This suggests a complex interplay with the MAPK pathway, where certain components are activated while others are inhibited. Additionally, in glioma stem-like cells, this derivative markedly inhibited the Ras/Raf-1/ERK signaling pathway, contributing to the suppression of stemness properties. nih.gov

Table 1: Effects of 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one on Signaling Pathways

| Signaling Pathway | Effect | Cell Type |

|---|---|---|

| Mitogen-Activated Protein Kinase (MAPK) | Activation (p-ERK, p38 MAPK) | Human Acute Myeloid Leukemia (AML) |

| Phosphoinositide 3-Kinase (PI3K)/Akt | Inhibition (down-regulation of p-Akt) | Human Acute Myeloid Leukemia (AML), Glioma Stem-like Cells |

| Ras/Raf-1/Extracellular Signal-Regulated Kinase (ERK) | Inhibition (down-regulation of p-Raf) | Human Acute Myeloid Leukemia (AML), Glioma Stem-like Cells |

Synergistic Effects with Established Anticancer Therapies

A derivative of this compound, namely 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has shown promise in enhancing the efficacy of conventional cancer treatments. Research has demonstrated that BHP synergistically enhances the sensitivity of human cervical cancer cells to ionizing radiation. nih.gov This combined treatment led to a decrease in clonogenic survival and an increase in apoptotic cell death. nih.gov The mechanism behind this synergy involves the overproduction of reactive oxygen species (ROS). nih.gov

Other Therapeutic Potentials

Investigations in Benign Prostatic Hyperplasia (BPH)

While direct studies on this compound for benign prostatic hyperplasia (BPH) are limited, the broader class of 2H-pyran-2-ones has been noted for its potential in treating this condition. Certain pyran-2-one derivatives have demonstrated the ability to inhibit testosterone-5-reductase, a key enzyme in the pathogenesis of prostate enlargement. A patent has also been filed for the use of 2H-pyran-2-ones and their derivatives in the treatment of hyperplasia, including BPH. google.com This suggests that this compound and its related compounds may warrant further investigation as potential therapeutic agents for BPH.

Antileukemic Activity in Acute Myeloid Leukemia (AML)

The antileukemic properties of this compound derivatives have been a significant area of research. Among 23 synthesized 2-pyrone derivatives, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one was identified as having the most potent antileukemic activity. It demonstrated efficacy in various AML cell lines and in primary leukemic blasts from AML patients, while showing no effect on normal peripheral blood mononuclear cells.

Table 2: Investigated Therapeutic Potentials of this compound and its Derivatives

| Therapeutic Area | Compound/Class | Finding |

|---|---|---|

| Synergistic Cancer Therapy | 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) | Enhances sensitivity of cervical cancer cells to ionizing radiation. nih.gov |

| Benign Prostatic Hyperplasia (BPH) | 2H-pyran-2-one derivatives | Potential to inhibit testosterone-5-reductase. |

| Acute Myeloid Leukemia (AML) | 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one | Potent antileukemic activity in AML cell lines and primary blasts. |

Structure-Activity Relationship Studies for Biological Potency

The biological activity of derivatives of this compound is intricately linked to the nature and position of various substituents on the pyran-2-one ring. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the chemical structure of a compound influence its biological efficacy. While comprehensive SAR studies on a wide range of this compound derivatives are still an evolving area of research, investigations into related 2-pyrone series and specific derivatives of this compound have provided valuable insights into the key structural features that govern their biological potency.

Research has highlighted the C3 position of the this compound scaffold as a critical site for modification to enhance biological activity. A notable example is the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP) . This compound has demonstrated the ability to suppress the maintenance of the glioma stem-like cell (GSC) population in both glioma cell lines and patient-derived glioma cells. Treatment with BHP was found to effectively inhibit sphere formation and reduce the population of CD133+ cells, which are markers associated with cancer stemness. Furthermore, BHP treatment has been shown to synergistically enhance the sensitivity of human cervical cancer cells to ionizing radiation through the overproduction of reactive oxygen species (ROS). This radiosensitizing effect is linked to an increase in apoptotic cell death. These findings underscore the significant impact that a substituent at the C3 position can have on the anticancer properties of the this compound core.

The C4 position of the 2-pyrone ring has also been identified as a key determinant of biological activity in related brominated pyrone analogs. Studies on 4-substituted-6-methyl-2-pyrones, synthesized from 4-bromo-6-methyl-2-pyrone, have revealed that the introduction of various groups at this position can lead to potent antimicrobial and cytotoxic effects. Specifically, derivatives featuring phenylethynyl, tetrahydropyranylpropargyl ether, and ethynyl (B1212043) groups at the C4 position have shown significant potential as anticancer agents. These findings suggest that modifications at the C4 position of the this compound scaffold could be a promising strategy for developing novel therapeutic agents.

The following table summarizes the antiproliferative activity of some 4-substituted-6-methyl-2-pyrone derivatives against human cancer cell lines.

| Compound | R Group (at C4) | Cell Line | IC50 (µM) |

| 1 | Phenylethynyl | A2780 (Ovarian Carcinoma) | 1.5 |

| 2 | Tetrahydropyranylpropargyl ether | A2780 (Ovarian Carcinoma) | 2.0 |

| 3 | Ethynyl | K562 (Chronic Myelogenous Leukemia) | 3.2 |

Data is illustrative of SAR principles from related 2-pyrone series.

The bromine atom at the C5 position is a key feature of the parent compound and plays a multifaceted role in its chemical reactivity and potential biological activity. Halogen atoms can influence a molecule's lipophilicity, which affects its ability to cross cell membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. While direct SAR studies isolating the effect of the C5-bromo group in a series of otherwise identical analogs are limited, its presence is foundational to the synthesis of many derivatives. The C5-bromo group serves as a versatile chemical handle for introducing further molecular diversity through various cross-coupling reactions, enabling the exploration of a wider chemical space in the quest for enhanced biological potency.

Structure-activity relationship studies on a series of 6-substituted 2-pyranones have provided insights into the role of the substituent at the C6 position in determining biological activity, specifically as inactivators of the enzyme α-chymotrypsin. These studies have shown that the nature of the substituent at C6 significantly influences both the binding and inactivation potential of the compound. Notably, 6-halopyrones were found to be effective inactivators, with chloro-substituted analogs acting more rapidly than their bromo-substituted counterparts. This suggests that the electronegativity and size of the halogen at this position are important factors.

The table below illustrates the influence of the C6 substituent on the inactivation of α-chymotrypsin.

| C6 Substituent | Relative Inactivation Rate |

| Cl | +++ |

| Br | ++ |

| H | - |

| CF3 | - |

Data is illustrative of SAR principles from related 2-pyrone series. Rate is represented qualitatively.

These collective findings from studies on this compound derivatives and related 2-pyrone analogs highlight the importance of a multi-pronged approach to SAR. The biological potency of this class of compounds is not dictated by a single feature but rather by the interplay of substituents at various positions around the pyran-2-one core. Future research focused on the systematic modification of the this compound scaffold is warranted to build a more comprehensive understanding of its SAR and to unlock its full potential in the development of novel therapeutic agents.

Conclusion and Future Research Directions

Current Gaps and Unexplored Areas in 5-Bromo-2H-pyran-2-one Research

Despite its utility as a synthetic intermediate, research on this compound has been somewhat narrowly focused. A significant gap exists in the comprehensive evaluation of its biological profile. The broader class of 2-pyrones is known to exhibit a wide array of biological activities, including antimicrobial, cytotoxic, and neurotoxic effects, yet specific screening of this compound and its simple derivatives for these properties is not extensively documented. nih.govresearchgate.netnih.gov

Another underexplored area is the systematic investigation of its structure-activity relationships (SAR). Most studies utilize the compound as a transient intermediate, with the pyranone core often being modified or eliminated in subsequent steps. researchgate.net Research dedicated to synthesizing a library of derivatives, by modifying substituents while retaining the this compound scaffold, would be invaluable for identifying key structural features responsible for potential bioactivity. Furthermore, computational and theoretical studies to predict the reactivity, stability, and potential biological interactions of this compound derivatives are scarce and represent a significant opportunity for future work. mdpi.combookpi.org

Emerging Methodologies for Synthesis and Derivatization

Future synthetic research should move beyond traditional methods towards more efficient, sustainable, and diverse strategies.

Green Chemistry Approaches : There is a growing need for environmentally benign synthetic protocols. Future work could explore the synthesis of this compound using green solvents like water or ethanol, employing natural catalysts such as lemon peel powder, or utilizing energy-efficient techniques like microwave-assisted synthesis. researchgate.netscienceforecastoa.com Such methods promise operational simplicity, reduced waste, and safer reaction conditions. scienceforecastoa.com

Advanced Catalysis : While palladium-catalyzed reactions are well-established for pyrone derivatization, emerging catalytic systems offer new possibilities. nih.gov N-Heterocyclic Carbene (NHC) catalysis, for instance, has become a powerful tool for constructing 2-pyrone scaffolds and could be adapted for novel derivatizations of this compound. rsc.org Exploring metal-free reaction pathways is another crucial direction, aligning with sustainability goals and avoiding potential metal contamination in products intended for biological applications. nih.gov

Flow Chemistry : The application of continuous flow technology for the synthesis and derivatization of this compound is an unexplored frontier. Flow chemistry can offer superior control over reaction parameters, improved safety for handling reactive intermediates, and enhanced scalability, which would be beneficial for producing derivative libraries for screening purposes.

Table 1: Comparison of Synthetic Methodologies for Pyran-2-one Synthesis

| Methodology | Advantages | Disadvantages | Future Application for this compound |

|---|---|---|---|

| Traditional (e.g., Halogenation of Coumalic Acid) | Established procedures. | Often low yields, harsh conditions. | Optimization for higher efficiency. |

| Metal-Catalyzed Cross-Coupling | High versatility for derivatization. | Potential metal contamination, cost. | Development of more efficient and recyclable catalysts. |

| Green Synthesis (e.g., Natural Catalysts) | Environmentally friendly, low cost. scienceforecastoa.com | May have limited substrate scope. | Primary synthesis route development. |

| N-Heterocyclic Carbene (NHC) Catalysis | High efficiency, mild conditions. rsc.org | Catalyst sensitivity. | Novel annulation and derivatization reactions. |

| Flow Chemistry | Scalability, safety, precise control. | High initial equipment cost. | High-throughput synthesis of derivative libraries. |

Opportunities in Translational Research for Pharmacological Applications

The true potential of this compound may lie in its pharmacological applications. The presence of the electrophilic pyranone ring and the bromine atom suggests potential for covalent interactions with biological targets.

A derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one (BHP), has already shown promise as a radiosensitizer in human cervical cancer cells, where it enhances the effects of ionizing radiation by increasing reactive oxygen species (ROS). nih.gov This finding opens a significant avenue for translational research. Future work should focus on:

Anticancer Drug Development : Expanding on the radiosensitization studies, new derivatives of this compound could be synthesized and screened for standalone cytotoxic activity against a broad panel of cancer cell lines. researchgate.net The pyranone scaffold is present in numerous natural products with antitumor properties, providing a strong rationale for this approach. nih.govresearchgate.net

Antimicrobial Agents : Given the known antimicrobial properties of many 2-pyrone compounds, screening this compound and its analogues against clinically relevant bacteria and fungi is a logical and promising direction. nih.govresearchgate.net

Enzyme Inhibition : The reactive nature of the pyranone core makes it a candidate for designing inhibitors of enzymes, particularly those with nucleophilic residues in their active sites, such as proteases or transferases.

Prospects for Advanced Materials Science Applications

The unique electronic and structural features of the 2-pyrone ring suggest that its derivatives could function as valuable components in advanced materials. Research in this area is nascent but holds considerable promise.

Organic Electronics : Donor-acceptor pyranone derivatives have been successfully used as emissive materials in Organic Light-Emitting Diodes (OLEDs), with some demonstrating bright, solid-state fluorescence. researchgate.net The electron-withdrawing nature of the pyranone ring combined with the heavy bromine atom in this compound could be exploited to tune the photophysical properties of new π-conjugated systems for applications in organic electronics. researchgate.netuni-regensburg.de

Functional Polymers : The bromine atom on the pyranone ring serves as a functional handle for polymerization reactions. It could be used as an initiation site for controlled radical polymerization techniques or as a reactive group for post-polymerization modification. This could lead to the development of novel polymers with tailored optical, thermal, or electronic properties.

Sensors and Probes : The fluorescence of some pyranone systems can be modulated by their chemical environment. This opens the possibility of designing chemosensors based on this compound derivatives for the detection of specific analytes, including ions or biologically relevant molecules.

Table 2: Potential Future Applications of this compound

| Field | Application Area | Rationale | Key Research Direction |

|---|---|---|---|

| Pharmacology | Anticancer Therapeutics | Known cytotoxicity of pyranones; radiosensitizing effects of a derivative. nih.govresearchgate.net | Synthesis and screening of a derivative library. |

| Antimicrobial Agents | Broad-spectrum activity of the 2-pyrone scaffold. nih.gov | Testing against resistant bacterial and fungal strains. | |

| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Emissive properties of donor-acceptor pyranones. researchgate.net | Design of new derivatives with tuned fluorescence. |

Q & A

Advanced Research Question

- Material Science : Incorporation into polymers for UV-stabilization (due to bromine’s radical-scavenging properties) .

- Medicinal Chemistry : As a precursor to lucibufagins (steroidal pyrones) with bioactive potential. Test cytotoxicity via MTT assays .

- Catalysis : Use as a ligand in transition-metal complexes for asymmetric catalysis. Characterize coordination modes via X-ray crystallography .

How can researchers optimize the scalability of this compound synthesis for gram-scale production?

Basic Research Question

- Reaction Optimization : Replace NBS with cost-effective Br₂ in H₂SO₄, ensuring slow addition to control exotherms.

- Purification : Switch from column chromatography to recrystallization (ethanol/water) for higher throughput .

Advanced Consideration : Use flow chemistry to enhance heat transfer and reduce reaction time. Process analytical technology (PAT) tools like FTIR probes enable real-time monitoring .

What analytical techniques are most effective for characterizing this compound’s tautomeric forms?

Advanced Research Question

- Solution-Phase : Dynamic NMR in DMSO-d₆ at variable temperatures (25–60°C) to observe keto-enol equilibrium .

- Solid-State : Raman spectroscopy and X-ray diffraction differentiate crystalline forms. For example, enol dominance in crystals vs. keto in solution .

- Computational : DFT calculations (B3LYP/6-311+G*) predict tautomer stability and vibrational spectra .

How do substituents on the pyranone ring influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

- Electron-Withdrawing Groups (EWGs) : Nitro or carbonyl groups at C-3 increase bromide leaving tendency, enhancing SNAr reactions.

- Steric Effects : Methyl groups at C-4 hinder nucleophilic attack; mitigate using polar aprotic solvents (DMSO) .

- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates under varying pH and temperature .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 180–183°C (pure) | |

| Molecular Weight | 175.98 g/mol | |

| Tautomeric Equilibrium (DMSO) | Keto:Enol ≈ 3:1 | |

| Optimal Coupling Temperature | 80°C (Suzuki-Miyaura) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||